molecular formula C23H24N8O4S B612121 CUDC-907 CAS No. 1339928-25-4

CUDC-907

Cat. No.: B612121
CAS No.: 1339928-25-4
M. Wt: 508.6 g/mol
InChI Key: JOWXJLIFIIOYMS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

CUDC-907 (Fimepinostat) plays a significant role in biochemical reactions by inhibiting both HDAC and PI3K enzymes. It potently inhibits class I PI3Ks (PI3Kα, PI3Kβ, PI3Kδ) with IC50 values of 19 nM, 54 nM, and 39 nM, respectively. Additionally, it inhibits class I and II HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC10) with IC50 values of 1.7 nM, 5.0 nM, 1.8 nM, and 2.8 nM, respectively . These interactions lead to the modulation of various cellular processes, including cell cycle regulation, apoptosis, and gene expression.

Cellular Effects

This compound (Fimepinostat) exerts profound effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells by targeting the PI3K/AKT/mTOR pathway and downregulating the expression of c-Myc . In neuroendocrine tumors, this compound enhances the uptake of meta-iodobenzylguanidine (mIBG) by upregulating the norepinephrine transporter (NET), leading to improved imaging and therapeutic outcomes . Furthermore, this compound induces cell cycle arrest and apoptosis in breast cancer cells by modulating the expression of key regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound (Fimepinostat) involves the inhibition of HDAC and PI3K enzymes, leading to the disruption of critical oncogenic signaling pathways. By inhibiting the PI3K-AKT-mTOR pathway, this compound reduces the activity of compensatory signaling molecules such as RAF, MEK, MAPK, and STAT-3 . This inhibition results in decreased cell proliferation and increased apoptosis. Additionally, this compound downregulates the expression of c-Myc, a key oncogene involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound (Fimepinostat) have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods. In in vitro and in vivo studies, this compound has demonstrated sustained inhibition of tumor growth and prolonged suppression of oncogenic pathways . The compound’s stability and long-term effects on cellular function make it a promising candidate for cancer therapy.

Dosage Effects in Animal Models

The effects of this compound (Fimepinostat) vary with different dosages in animal models. In hepatocellular carcinoma models, a dosage of 300 mg/kg administered intragastrically three times a week resulted in significant tumor suppression . In neuroendocrine tumor models, a dosage of 5 mg/kg increased the uptake of mIBG in tumors, enhancing imaging and therapeutic outcomes . Higher doses may lead to toxic effects, including diarrhea and hyperglycemia .

Metabolic Pathways

This compound (Fimepinostat) is involved in metabolic pathways that regulate cell growth and survival. By inhibiting the PI3K-AKT-mTOR pathway, this compound affects metabolic flux and metabolite levels, leading to reduced cell proliferation and increased apoptosis . The compound also interacts with enzymes and cofactors involved in these pathways, further modulating cellular metabolism .

Transport and Distribution

This compound (Fimepinostat) is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution within tissues is influenced by its interactions with these transporters, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound (Fimepinostat) plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit HDAC and PI3K enzymes, leading to the modulation of key cellular processes and pathways .

Preparation Methods

The synthesis of Fimepinostat involves several key steps:

Industrial production methods for Fimepinostat are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Fimepinostat undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various analogs and derivatives of Fimepinostat.

Scientific Research Applications

Fimepinostat has a wide range of scientific research applications:

Comparison with Similar Compounds

Fimepinostat is unique due to its dual inhibition of histone deacetylase and phosphatidylinositol 3-kinase enzymes. Similar compounds include:

Fimepinostat’s dual inhibition mechanism provides a broader therapeutic potential compared to these single-target inhibitors .

Properties

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712307
Record name N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339928-25-4
Record name Fimepinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fimepinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIMEPINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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